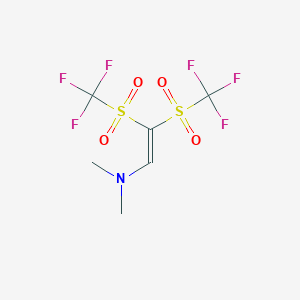
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonyl groups, which contribute to its high reactivity and stability. This compound is used in a range of scientific research and industrial applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine typically involves the reaction of N,N-dimethylamine with bis(trifluoromethanesulfonyl)ethene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The industrial production methods are designed to be efficient and cost-effective, while maintaining high safety standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield different amine derivatives.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl and amine derivatives, which have applications in different fields of research and industry.
Scientific Research Applications
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl groups play a crucial role in its reactivity and ability to form stable complexes with other molecules. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of active intermediates that exert their effects on target molecules.
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethanesulfonyl)imide
- Trifluoromethanesulfonimide
Uniqueness
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
58510-91-1 |
|---|---|
Molecular Formula |
C6H7F6NO4S2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
N,N-dimethyl-2,2-bis(trifluoromethylsulfonyl)ethenamine |
InChI |
InChI=1S/C6H7F6NO4S2/c1-13(2)3-4(18(14,15)5(7,8)9)19(16,17)6(10,11)12/h3H,1-2H3 |
InChI Key |
ZUTGTFKYVVYTIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


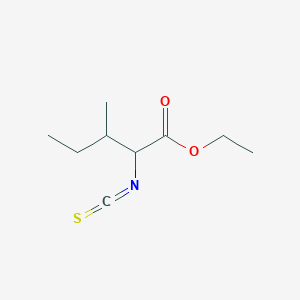
![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
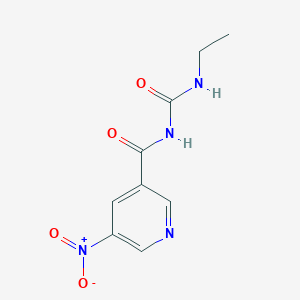
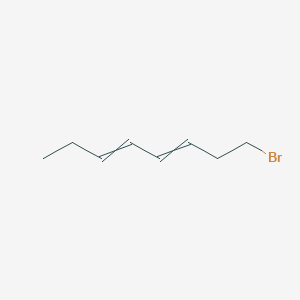
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)
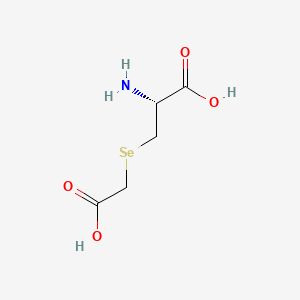

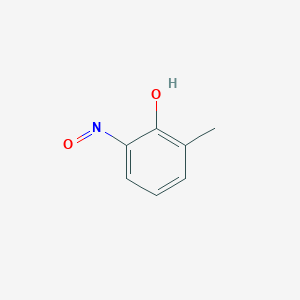
![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)
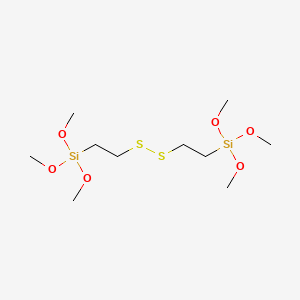
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)
